molecular formula C19H12O3 B14403452 7-Hydroxy-alpha-naphthoflavone CAS No. 85482-64-0

7-Hydroxy-alpha-naphthoflavone

Cat. No.: B14403452
CAS No.: 85482-64-0
M. Wt: 288.3 g/mol
InChI Key: BHMBKXHFEHCPMH-UHFFFAOYSA-N
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Preparation Methods

7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:

    Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the chromone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can modify the chromone structure.

    Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .

Scientific Research Applications

7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

85482-64-0

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

7-hydroxy-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H

InChI Key

BHMBKXHFEHCPMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O

Origin of Product

United States

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